molecular formula C11H12FNO2 B1586738 (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid CAS No. 1047651-77-3

(3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid

Cat. No. B1586738
CAS RN: 1047651-77-3
M. Wt: 209.22 g/mol
InChI Key: YXKAESVIGMPPNB-VHSXEESVSA-N
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Description

(3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic applications.

Mechanism of Action

(3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This increased inhibition can lead to anticonvulsant, anxiolytic, and sedative effects.
Biochemical and Physiological Effects:
(3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid has been shown to increase brain GABA levels in preclinical studies. This increase in GABA levels can lead to enhanced GABAergic neurotransmission, which can have various effects on the brain and body. These effects include anticonvulsant, anxiolytic, and sedative effects.

Advantages and Limitations for Lab Experiments

(3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA aminotransferase, making it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid has limitations in terms of its solubility and stability, which can affect its use in certain experiments.

Future Directions

There are several future directions for research on (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid. These include further investigation of its potential therapeutic applications in various neurological and psychiatric disorders, as well as the development of new analogs with improved solubility and stability. Additionally, more research is needed to fully understand the mechanisms underlying (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid's effects on GABAergic neurotransmission and its potential side effects.

Scientific Research Applications

(3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. These include epilepsy, addiction, anxiety, depression, and schizophrenia. In preclinical studies, (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid has shown promising results in reducing seizure activity, preventing relapse in drug addiction, and improving cognitive function.

properties

IUPAC Name

(3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15)/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKAESVIGMPPNB-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376078
Record name (3S,4R)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid

CAS RN

1047651-77-3
Record name (3S,4R)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid
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(3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid
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(3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 6
(3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid

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